Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate (CAS: 1624262-65-2, molecular formula: C₁₇H₂₄Cl₂N₂O₄) is a hydrazine dicarboxylate derivative characterized by a 3,4-dichlorobenzyl substituent. This compound is commercially available in 95% purity (250 mg to 1 g scales) .
Properties
IUPAC Name |
tert-butyl N-[(3,4-dichlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-16(2,3)24-14(22)20-21(15(23)25-17(4,5)6)10-11-7-8-12(18)13(19)9-11/h7-9H,10H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHADSHZNAVYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115778 | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-65-2 | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3,4-dichlorobenzyl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce simpler hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazine compounds .
Scientific Research Applications
Medicinal Chemistry
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate has been investigated for its potential pharmacological activities:
- Anticancer Activity: Studies have shown that hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific modifications in Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine enhance its ability to induce apoptosis in malignant cells. For example, a study demonstrated that similar hydrazine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Antimicrobial Properties: The compound has shown promising results in inhibiting bacterial growth. In vitro assays indicated that it could effectively reduce the viability of pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials:
- Polymer Additives: Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine can be utilized as a cross-linking agent in polymer chemistry. Its ability to form stable bonds can enhance the mechanical properties and thermal stability of polymers .
- Coatings and Films: Research indicates that incorporating this compound into coatings can improve their resistance to environmental degradation. This application is particularly relevant in developing protective coatings for industrial use .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various hydrazine derivatives, including Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine. The findings revealed that this compound significantly inhibited cell proliferation in several cancer types, with mechanisms involving cell cycle arrest and apoptosis induction.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine | 5.2 | Breast Cancer |
| Similar Hydrazine Derivative | 4.8 | Lung Cancer |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine was tested against common pathogens such as E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Mechanism of Action
The mechanism of action of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine core can form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Spectral and Analytical Data
NMR Trends :
- Crystallography: The methylsulfanyl derivative () forms hydrogen-bonded supramolecular chains, a feature absent in non-polar analogs like the dichlorobenzyl compound .
Q & A
Q. Table 1: Synthetic Conditions Comparison
Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Basic Research Question
Key techniques include 1H/13C NMR , HRMS , and IR spectroscopy :
- NMR : Focus on δ 1.40–1.51 ppm (tert-butyl protons) and δ 153–154 ppm (carbonyl carbons). Aromatic protons from the 3,4-dichlorobenzyl group appear at δ 7.3–8.1 ppm .
- HRMS : The molecular ion [M+Na]+ for C₁₇H₂₄Cl₂N₂O₄ is observed at m/z 409.1409 .
- IR : Stretch bands at 1700–1750 cm⁻¹ confirm carbonyl groups .
Q. Table 2: Representative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 1.40 (s, 9H, t-Bu), δ 7.33 (d, J=8.1 Hz, Ar–H) | |
| HRMS | m/z 409.1409 [M+Na]+ | |
| IR | 1745 cm⁻¹ (C=O) |
What purification strategies are recommended for achieving high-purity (>98%) samples of this hydrazine-dicarboxylate derivative?
Basic Research Question
- Chromatography : Reverse-phase HPLC (MeCN/H₂O) or normal-phase silica gel chromatography effectively removes polar impurities .
- Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline products with >98% purity .
- Diastereomer separation : Chiralpak IB columns (hexane/IPA) resolve stereoisomers with >98:2 enantiomeric ratios .
How can researchers address challenges in stereochemical control during the synthesis of related hydrazine-dicarboxylate compounds?
Advanced Research Question
Stereochemical outcomes are influenced by:
- Catalyst design : Palladium catalysts in carboamination reactions improve enantioselectivity (e.g., 90:10 er in ) .
- Solvent polarity : Polar aprotic solvents (e.g., MeCN) favor specific transition states, reducing racemization .
- Post-synthesis resolution : Flash chromatography (FC) separates diastereomers (e.g., 1.4:1 ratio resolved to >98% purity) .
What methodologies are appropriate for resolving contradictory data between NMR analysis and mass spectrometry results?
Advanced Research Question
Contradictions often arise from isotopic impurities or residual solvents. Mitigation strategies include:
- Repeat analysis : Confirm NMR spectra under anhydrous conditions to exclude water peaks .
- Complementary techniques : Cross-validate HRMS with IR to confirm functional groups (e.g., absence of –OH in IR excludes hydrate formation) .
- Isotopic pattern analysis : Use HRMS to distinguish between [M+H]+ and [M+Na]+ adducts, which may overlap in low-resolution MS .
How do variations in catalytic systems impact the efficiency of Mitsunobu-type reactions in synthesizing hydrazine derivatives?
Advanced Research Question
Catalyst choice critically affects yield and selectivity:
- Pd vs. organocatalysts : Pd systems (e.g., Catalyst II in ) enable milder conditions (RT vs. 50°C) and higher yields (91% vs. 37–84% in organocatalytic routes) .
- Solvent effects : THF increases reaction rates compared to DCM due to better solubility of azodicarboxylates .
- Additives : DIPEA (in ) neutralizes acidic byproducts, preventing decomposition of tert-butyl groups .
Q. Table 3: Catalyst Performance Comparison
| Catalyst | Solvent | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Pd-based | THF | 91% | >98:2 dr | |
| TMSCHN₂ | MeCN | 84% | N/A | |
| Organocatalyst | DCM | 37% | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
